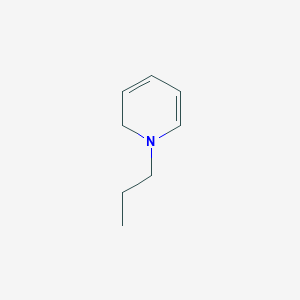

1-Propyl-1,2-dihydropyridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

920008-19-1 |

|---|---|

Fórmula molecular |

C8H13N |

Peso molecular |

123.20 g/mol |

Nombre IUPAC |

1-propyl-2H-pyridine |

InChI |

InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h3-5,7H,2,6,8H2,1H3 |

Clave InChI |

BFEHJRCAUOMQSD-UHFFFAOYSA-N |

SMILES canónico |

CCCN1CC=CC=C1 |

Origen del producto |

United States |

Mechanistic Studies and Reactivity Pathways of 1 Propyl 1,2 Dihydropyridine

Hydride Transfer Reactions and Redox Chemistry

Dihydropyridines are well-known for their role as hydride donors, a function inspired by the biological redox coenzyme NADH (nicotinamide adenine (B156593) dinucleotide). du.ac.inrsc.org The transfer of a hydride ion (H⁻) is a fundamental process in a vast number of chemical and biological reductions. rsc.orgrsc.org This process typically involves the transfer of two electrons and a proton. rsc.org 1,2-dihydropyridines participate in a one-step hydride transfer mechanism when reacting with certain hydride acceptors. nih.gov The electrochemical properties of related N-propyl-1,4-dihydronicotinamide have been studied, showing a two-electron, one-step oxidation process. mdpi.com

The ability of a dihydropyridine (B1217469) to donate a hydride is influenced by both thermodynamic and kinetic factors. mdpi.comnih.gov Studies comparing different isomers and substituted dihydropyridines provide insight into their relative reactivity. For instance, detailed comparisons have been made between 1,2-dihydropyridine and 1,4-dihydropyridine (B1200194) isomers of PNAH, HEH, and PYH. mdpi.comnih.gov

Thermodynamic driving forces (ΔG°(XH)), kinetic intrinsic barriers (ΔG≠XH/X), and thermo-kinetic parameters (ΔG≠°(XH)) are used to quantify and compare the hydride-donating ability. mdpi.comnih.gov For example, in a comparison of PYH isomers, 1,4-PYH was found to have a better hydride-donating ability than 1,2-PYH, as it possesses a larger thermodynamic driving force and a smaller kinetic intrinsic barrier. mdpi.com This highlights that structures that are thermodynamically favorable are not always kinetically favorable. mdpi.comnih.gov

| Compound | Thermodynamic Driving Force (ΔG°(XH)) | Kinetic Intrinsic Barrier (ΔG≠XH/X) | Thermo-Kinetic Parameter (ΔG≠°(XH)) |

|---|---|---|---|

| 1,2-PNAH | 60.50 | 27.92 | 44.21 |

| 1,4-PNAH | 61.90 | 26.34 | 44.12 |

| 1,2-HEH | 63.40 | 31.68 | 47.54 |

| 1,4-HEH | 65.00 | 34.96 | 49.98 |

| 1,2-PYH | 69.90 | 33.06 | 51.48 |

| 1,4-PYH | 72.60 | 25.74 | 49.17 |

Beyond direct hydride transfer, dihydropyridines can react via electron transfer (ET) pathways. rsc.org The oxidation of dihydropyridines can proceed through a single reversible one-electron oxidation. osi.lvresearchgate.net The resulting radical cation can act as a mediator in the oxidation of other molecules. osi.lvresearchgate.net The aromatization of 1,4-dihydropyridines, for example, can be induced by an electron transfer mechanism, influenced by substituents and solvent. znaturforsch.com Rotating ring-disk electrode voltammetry studies have shown that 1,2-dihydropyridines are more easily oxidized than their 1,4-isomers by 200-300 mV. researchgate.net

Radical Generation and Photoredox Catalysis involving Dihydropyridine Anions

In the presence of a base, dihydropyridines can be deprotonated to form dihydropyridine anions. nih.govacs.org These anions are potent single-electron photoreductants when irradiated with visible light. nih.govacs.orgchemrxiv.org Upon excitation, these anions can achieve highly negative oxidation potentials (estimated at approximately -2.6 V vs SCE), enabling them to reduce substrates that are otherwise difficult to reduce, such as aryl chlorides. nih.govacs.orgchemrxiv.org

This photoredox process involves the excitation of the dihydropyridine anion, which then undergoes single-electron transfer (SET) to a substrate, generating a radical intermediate. nih.gov This strategy has been employed in various synthetic transformations, including hydrodechlorination and borylation of aryl chlorides. nih.govacs.org The dihydropyridine anion can serve a dual role as both a single-electron donor and a hydrogen atom donor. nih.govacs.org The substituent on the dihydropyridine can influence the reactivity of the excited state anion, helping to minimize unwanted side reactions. nih.govacs.org The generation of pyridine (B92270) radical anions can also be achieved through alkali-metal reduction. rsc.org

Cycloaddition Reactions of 1,2-Dihydropyridines

1,2-Dihydropyridines are versatile building blocks for constructing complex molecules, in part due to their ability to participate in cycloaddition reactions. nih.govresearchgate.net They can act as dienes in Diels-Alder reactions or participate in other cycloaddition processes like [2+2] cycloadditions. acs.orgnih.gov However, some N-alkyl-1,2-dihydropyridines, particularly those without stabilizing electron-withdrawing groups, may react as enamines rather than dienes in their initial reactions with electron-deficient systems. acs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. thieme-connect.com For 1,2-dihydropyridines, this reaction provides a straightforward method for synthesizing the isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system. thieme-connect.comnih.govthieme-connect.com This structural motif is found in a wide range of biologically active natural products, including iboga-type alkaloids. thieme-connect.com

The reaction involves the 1,2-dihydropyridine acting as the diene and reacting with a dienophile, typically an electron-deficient alkene. nih.gov This approach allows for the creation of highly substituted isoquinuclidines with a high degree of control over the reaction's outcome. nih.gov A variety of nitrogen substituents, including N-benzyl and N-phenyl groups, are well-tolerated in these reactions. nih.gov

| Dihydropyridine Reactant | Dienophile | Conditions | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|---|

| N-benzyl-1,2-dihydropyridine derivative | N-phenylmaleimide | Toluene (B28343), 110 °C | Isoquinuclidine adduct | High | High |

| 1-Phenoxycarbonyl-1,2-dihydropyridine | 3-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | Ti-TADDOLate (chiral Lewis acid) | Chiral isoquinuclidine derivative | 99% | up to 92% d.e. |

| N-Acyl-1,2-dihydropyridine derivative | N-acryloyl-(1S)-2,10-camphorsultam | TiCl₄ | Endo-adduct | 99% | 94% d.e. |

Controlling the regioselectivity and diastereoselectivity of cycloaddition reactions is crucial for synthetic applications. In the Diels-Alder reactions of 1,2-dihydropyridines, high levels of selectivity can be achieved. nih.gov The reactions typically proceed with high regio- and stereoselectivity to furnish highly substituted products. nih.govnih.govnih.gov

For reactions with activated dienophiles, thermal conditions are often sufficient. nih.gov However, for less reactive alkenes, the use of Lewis acid additives is necessary to facilitate the cycloaddition. nih.gov Lewis acids like titanium tetrachloride (TiCl₄) can chelate to the dienophile, influencing the facial selectivity of the cycloaddition and leading to high diastereoselectivity. thieme-connect.comclockss.org The choice of chiral auxiliaries on the dienophile or the use of chiral Lewis acids can induce enantioselectivity in the reaction, providing access to optically active isoquinuclidine systems. thieme-connect.comclockss.org

Oxidation and Aromatization Processes of 1,2-Dihydropyridines

The conversion of 1,2-dihydropyridines to their corresponding aromatic pyridine derivatives is a thermodynamically favorable process, driven by the formation of a stable aromatic ring. This transformation is a common metabolic pathway for dihydropyridine-based drugs and a versatile strategy in organic synthesis. For 1-Propyl-1,2-dihydropyridine, this process results in the formation of the 1-propylpyridinium cation.

A variety of oxidizing agents can be employed to effect this aromatization. The choice of oxidant and reaction conditions can influence the reaction rate and yield. Common oxidants include manganese dioxide (MnO₂), nitric acid (HNO₃), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The general mechanism involves the removal of a hydride ion from the dihydropyridine ring, leading to the formation of the pyridinium (B92312) ion.

The reaction with manganese dioxide typically proceeds under neutral conditions and is often used for its mildness and selectivity. In contrast, nitric acid provides a more vigorous oxidation. The process is of significant interest as it mimics the in-vivo metabolism of dihydropyridine compounds, which is often catalyzed by cytochrome P-450 enzymes. While much of the literature focuses on the Hantzsch 1,4-dihydropyridines, the fundamental principles of oxidation apply to 1,2-dihydropyridine isomers as well. For N-alkyl-1,4-dihydropyridines, oxidation generally leads to dehydrogenation, although dealkylation can occur under certain in vivo conditions.

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Neutral, often in a non-polar solvent | 1-Propylpyridinium salt | Mild and selective oxidation. |

| Nitric Acid (HNO₃) | Acidic conditions | 1-Propylpyridinium salt | More vigorous oxidation. |

| DDQ | Neutral, often in an inert solvent | 1-Propylpyridinium salt | Efficient for dehydrogenation reactions. |

Electrophilic and Nucleophilic Substitution Reactions on the Dihydropyridine Ring

The dihydropyridine ring of this compound exhibits dual reactivity, being susceptible to both electrophilic and nucleophilic attacks, albeit at different positions and under different conditions.

Electrophilic Substitution: The electron-rich enamine-like character of the C5-C6 double bond in 1,2-dihydropyridines makes this position susceptible to attack by electrophiles. A key example of this reactivity is C-alkylation. The reaction of a 1,2-dihydropyridine with an alkyl triflate, a potent electrophile, can lead to the introduction of an alkyl group at the C5 position. This reaction proceeds through an iminium ion intermediate, which is then quenched to afford the substituted piperidine (B6355638) derivative. This C-alkylation is a powerful tool for introducing quaternary carbon centers in the synthesis of complex piperidine structures.

Nucleophilic Substitution: While the 1,2-dihydropyridine ring itself is not highly susceptible to nucleophilic attack, its oxidized counterpart, the 1-propylpyridinium ion, is an excellent electrophile. Nucleophiles can add to the pyridinium ring, leading to the formation of substituted dihydropyridines. The regioselectivity of this addition is influenced by both electronic and steric factors of the substituents on the ring and the nature of the nucleophile. For N-alkyl pyridinium salts, nucleophilic addition can occur at the C2, C4, or C6 positions. The presence of electron-withdrawing groups on the pyridine ring can further direct the regioselectivity of the nucleophilic attack. This reactivity is fundamental to the synthesis of a wide array of substituted piperidines and other nitrogen-containing heterocycles.

| Reaction Type | Reactant | Reagent | Key Intermediate | Product Type |

|---|---|---|---|---|

| Electrophilic Substitution | This compound | Alkyl triflate (e.g., MeOTf) | Iminium ion | C5-alkylated piperidine |

| Nucleophilic Addition | 1-Propylpyridinium ion | Organometallic reagents (e.g., Grignard) | Dihydropyridine | Substituted 1,2- or 1,4- or 1,6-dihydropyridine |

Role as Synthetic Intermediates in Cascade Reactions

1,2-Dihydropyridines, including this compound, are valuable intermediates in cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly efficient as they minimize the number of purification steps and reduce waste.

The inherent reactivity of the 1,2-dihydropyridine scaffold, with its combination of a nucleophilic enamine moiety and an electrophilic imine equivalent (after protonation or alkylation), makes it an ideal substrate for initiating cascade sequences. For instance, a Rh(I)-catalyzed C-H alkenylation/electrocyclization cascade can be used to rapidly assemble highly substituted 1,2-dihydropyridines. These products can then be engaged in subsequent transformations within the same pot.

One powerful application of 1,2-dihydropyridines in cascade reactions is in the synthesis of alkaloids and other biologically active nitrogen-containing natural products. The dihydropyridine core can serve as a linchpin to which further rings and functional groups are appended in a controlled manner. For example, an initial alkylation of the 1,2-dihydropyridine can be followed by a nucleophilic addition to the resulting iminium ion, leading to the diastereoselective formation of highly substituted piperidine derivatives. These piperidine structures are common motifs in a vast array of natural products.

The ability to control the stereochemistry of these cascade reactions is a significant advantage. By using chiral catalysts or auxiliaries, it is possible to synthesize enantiomerically enriched products, which is crucial for the development of new therapeutic agents. The versatility of 1,2-dihydropyridines as intermediates in cascade reactions continues to be an active area of research, with new and innovative synthetic methodologies being developed.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Propyl 1,2 Dihydropyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 1-Propyl-1,2-dihydropyridine derivatives by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis for Proton Environments and Coupling

Proton NMR (¹H NMR) is fundamental for identifying the various proton environments within a molecule. For a typical this compound derivative, the ¹H NMR spectrum can be divided into distinct regions corresponding to the propyl group and the dihydropyridine (B1217469) ring.

Propyl Group Protons : The N-propyl substituent displays characteristic signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the nitrogen atom.

Dihydropyridine Ring Protons : The protons on the 1,2-dihydropyridine ring give rise to signals in both the olefinic (double bond) and aliphatic (single bond) regions of the spectrum. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the ring.

The coupling constants (J-values) between adjacent protons provide definitive evidence of connectivity, allowing for the unambiguous assignment of protons within the propyl chain and the dihydropyridine framework.

Table 1: Representative ¹H NMR Data for a Substituted this compound Moiety

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Ring) | 4.5 - 5.0 | Multiplet | - |

| H-3 (Ring) | 5.8 - 6.2 | Multiplet | - |

| H-4 (Ring) | 4.8 - 5.2 | Multiplet | - |

| H-5 (Ring) | 6.3 - 6.8 | Multiplet | - |

| H-6 (Ring) | 2.5 - 3.0 | Multiplet | - |

| N-CH₂ (Propyl) | 3.0 - 3.5 | Triplet | ~7.0 |

| N-CH₂-CH₂ (Propyl) | 1.5 - 1.8 | Sextet | ~7.0 |

Note: Data are hypothetical and based on typical values for similar structures. Actual values will vary with substitution and solvent.

¹³C NMR Analysis for Carbon Framework and Substitution Patterns

Table 2: Representative ¹³C NMR Chemical Shift Ranges for a this compound Moiety

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Ring) | 85 - 95 |

| C-3 (Ring) | 120 - 130 |

| C-4 (Ring) | 98 - 108 |

| C-5 (Ring) | 125 - 135 |

| C-6 (Ring) | 45 - 55 |

| N-CH₂ (Propyl) | 50 - 60 |

| N-CH₂-CH₂ (Propyl) | 20 - 25 |

Note: Data are hypothetical and based on typical values for similar structures. Actual values will vary with substitution and solvent.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com It is used to trace the connectivity within the propyl group and to map out the sequence of protons around the dihydropyridine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.com This technique is invaluable for definitively assigning carbon signals based on their known proton assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (over two or three bonds). youtube.com This is arguably the most powerful 2D NMR technique for structure elucidation, as it connects molecular fragments. For instance, it can show a correlation between the N-CH₂ protons of the propyl group and carbons C-2 and C-6 of the dihydropyridine ring, unequivocally establishing the point of attachment. emerypharma.comuvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers significant structural information.

GC-MS for Volatile Derivatives and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable this compound derivatives. nih.gov The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

The mass spectrometer bombards the molecules with electrons (Electron Ionization, EI), causing them to ionize and fragment. nih.gov The resulting mass spectrum displays the molecular ion (M⁺), which confirms the molecular weight of the compound. The fragmentation pattern is a unique fingerprint that provides structural clues. Common fragmentation pathways for N-alkyl amines and related compounds include:

Alpha-Cleavage : The bond adjacent to the nitrogen atom is cleaved. For a 1-propyl group, this can result in the loss of an ethyl radical (•C₂H₅), leading to a stable, resonance-stabilized fragment. youtube.com

Loss of the Alkyl Group : Cleavage of the N-propyl bond can lead to a fragment corresponding to the dihydropyridine ring.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique ideal for a wide range of compounds, including those that are not suitable for GC-MS. und.edu ESI typically forms a protonated molecule ([M+H]⁺) with minimal fragmentation. researchgate.net

The high-resolution capability of instruments like Time-of-Flight (TOF) analyzers allows for the determination of the molecular mass with extremely high accuracy (typically to within 5 ppm). und.edu This precision enables the calculation of the exact elemental formula, a critical piece of information for identifying an unknown compound or confirming the structure of a newly synthesized one. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the [M+H]⁺ ion is isolated and fragmented to reveal its structure, often showing characteristic losses of the substituent groups from the dihydropyridine ring. researchgate.netchemjournal.kz

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within this compound derivatives. These methods probe the vibrational motions of molecules, where each functional group exhibits characteristic absorption (IR) or scattering (Raman) frequencies. edinst.commdpi.commdpi.com The two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations involving a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com

In the context of this compound, key vibrational modes include C-H stretching of the alkyl and dihydropyridine ring systems, C=C and C-N stretching vibrations within the ring, and various bending vibrations. mdpi.comijrcs.org The presence of the propyl group at the N1 position introduces characteristic aliphatic C-H stretching bands, typically observed in the 2850–3000 cm⁻¹ region. mdpi.com The C=C double bonds within the dihydropyridine ring give rise to stretching vibrations that are often strong in the Raman spectrum and appear in the 1600–1680 cm⁻¹ range.

Analysis of the spectra allows for the confirmation of the molecular backbone and the identification of various substituents attached to the dihydropyridine core. For instance, the stretching vibrations of hydroxyl groups (ν(O-H)) produce broad bands in the IR spectrum between 3200 and 3700 cm⁻¹, while carbonyl (C=O) stretching from ester or ketone substituents would yield intense peaks around 1650–1750 cm⁻¹. mdpi.com The table below summarizes typical vibrational frequencies for functional groups relevant to this compound derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Aliphatic C-H (Propyl) | Stretching | 2850–3000 | Medium-Strong / Medium |

| Olefinic C-H (Ring) | Stretching | 3010–3100 | Medium / Medium |

| C=C (Ring) | Stretching | 1600–1680 | Medium / Strong |

| C-N (Ring) | Stretching | 1250–1350 | Medium / Medium |

| C-H | Bending | 1350–1480 | Variable / Variable |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the most definitive method for elucidating the three-dimensional structure of molecules, providing unambiguous determination of relative and absolute stereochemistry, bond lengths, bond angles, and conformational details. researchgate.netnih.gov For chiral this compound derivatives, which may exist as enantiomers or diastereomers, this technique is indispensable for assigning the absolute configuration of stereogenic centers. researchgate.netnih.gov

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise atomic positions can be determined. researchgate.net The determination of absolute configuration for a chiral, enantiomerically pure compound is typically achieved through the analysis of anomalous dispersion effects. thieme-connect.de When the X-ray energy is near the absorption edge of an atom in the structure, it causes a phase shift in the scattered X-rays. This phenomenon, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), allowing for the correct enantiomer to be identified. researchgate.net The Flack parameter is a critical value calculated during crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a known enantiopure crystal confirms the assignment. nih.gov

| Parameter | Information Obtained | Significance |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal | Fundamental for crystal identification and data processing |

| Space Group | Symmetry elements of the crystal lattice | Determines if the crystal is chiral (non-centrosymmetric) |

| Atomic Coordinates | Precise 3D position of each atom | Defines molecular geometry, bond lengths, and angles |

| Flack Parameter | Refinement parameter based on anomalous scattering | Confirms the absolute configuration of a chiral molecule nih.gov |

| Torsion Angles | Dihedral angles between planes of atoms | Describes the conformation of the molecule and its substituents |

Photophysical Characterization (e.g., UV-Vis Absorption and Fluorescence Spectroscopy) for Fluorophore-Derived Dihydropyridines

Certain 1,2-dihydropyridine derivatives, particularly those with extended π-conjugated systems, can exhibit fluorescent properties, making them valuable as molecular probes and imaging agents. nih.gov The photophysical characterization of these fluorophore-derived dihydropyridines involves studying their interaction with light, primarily through UV-Vis absorption and fluorescence spectroscopy. researchgate.net

UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs. This absorption corresponds to the energy required to promote an electron from a ground electronic state to an excited state. The resulting spectrum is characterized by the wavelength of maximum absorption (λabs).

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. Key parameters obtained from fluorescence spectra include the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed and indicates the efficiency of the fluorescence process. The difference between the absorption and emission maxima (λem - λabs) is known as the Stokes shift, a crucial property for fluorescent probes as a large Stokes shift minimizes self-absorption and improves detection sensitivity. nih.gov

The photophysical properties of dihydropyridine derivatives are highly dependent on their chemical structure and the surrounding solvent environment. nih.gov For example, introducing electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths. The polarity and hydrogen-bonding ability of the solvent can also influence the spectra and quantum yields. nih.gov Some newly synthesized 1,2-dihydropyridine-based fluorophores have shown absorption and emission maxima around 420 nm and 600 nm, respectively, resulting in a significant Stokes shift. nih.gov

| Parameter | Symbol | Description | Typical Value Range for DHP Fluorophores |

|---|---|---|---|

| Absorption Maximum | λabs | Wavelength at which the molecule shows maximum light absorption. | ~350 - 450 nm |

| Emission Maximum | λem | Wavelength at which the molecule shows maximum fluorescence intensity. | ~450 - 650 nm |

| Quantum Yield | ΦF | Efficiency of the fluorescence process (photons emitted / photons absorbed). | 0.1 - 0.8 |

| Stokes Shift | Δλ | Difference in wavelength between absorption and emission maxima (λem - λabs). | >100 nm nih.gov |

| Fluorescence Lifetime | τ | Average time the molecule spends in the excited state before returning to the ground state. | 0.2 - 5.0 ns nih.gov |

Computational and Theoretical Investigations of 1 Propyl 1,2 Dihydropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to model chemical systems. nih.govhust.edu.vnresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a popular approach due to its favorable balance of computational cost and accuracy for organic molecules. researchgate.netbhu.ac.innih.govdntb.gov.ua These methods are used to calculate a molecule's electronic structure, which is essential for predicting its physicochemical properties and reactivity. mdpi.com Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory (MP2), provide a rigorous theoretical foundation for these investigations. researchgate.net

For 1-Propyl-1,2-dihydropyridine, these computational techniques can be used to determine its three-dimensional structure, vibrational frequencies, and electronic properties, offering a detailed picture of the molecule's characteristics. nih.gov

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, often using basis sets like 6-311G(d,p), are frequently used for this purpose. bhu.ac.indntb.gov.uadergipark.org.tr

Conformational analysis is particularly important for this compound due to the flexibility of the propyl group. Different rotational positions (conformers) of the propyl group relative to the dihydropyridine (B1217469) ring will have different energies. Computational methods can be used to identify the most stable conformer by calculating the potential energy surface as the relevant dihedral angles are varied. rsc.org Studies on similar n-propyl radical systems have shown that the orientation of the alkyl group significantly influences the molecule's stability. rsc.org

Below is a representative table of optimized geometric parameters that would be obtained from a DFT calculation on this compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-C2 | 1.47 |

| C2=C3 | 1.35 | |

| N1-Propyl(C) | 1.48 | |

| Bond Angle | C6-N1-C2 | 121.5 |

| N1-C2-C3 | 123.0 | |

| C2-N1-Propyl(C) | 118.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates that the molecule is more reactive. semanticscholar.org DFT calculations are routinely used to compute the energies of these frontier orbitals. bhu.ac.indntb.gov.uadergipark.org.tr For this compound, analysis of the HOMO and LUMO can predict its behavior in various chemical reactions.

The following table illustrates the type of data generated from an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.8 |

| LUMO Energy (ELUMO) | -0.9 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.9 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.indergipark.org.tr The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom and the π-system of the double bonds, indicating these are the primary sites for interaction with electrophiles. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in a protonated state. bhu.ac.in This analysis helps in understanding intermolecular interactions and predicting reactivity patterns. nih.govnih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. rsc.org This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. chemrxiv.org Locating the transition state structure is crucial for understanding the reaction mechanism and calculating its rate. Computational studies on dihydropyridine derivatives have been used to investigate various reactions, including their synthesis and their role as hydride donors. rsc.orgchemrxiv.orgnih.gov

Once a transition state has been located and verified, its energy relative to the reactants can be used to calculate the activation energy (ΔE‡) or the Gibbs free energy of activation (ΔG‡). mdpi.com The activation energy is a key determinant of the reaction rate.

According to transition state theory, the reaction rate constant (k) can be calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation. mdpi.com Computational studies have successfully determined these parameters for reactions involving dihydropyridine systems. For instance, investigations into the hydride-donating ability of 1,2-dihydropyridine isomers have quantified their activation free energies and second-order rate constants for hydride transfer reactions. mdpi.com

The table below provides example data from a study on related dihydropyridine compounds, illustrating the kinetic parameters that can be computationally derived.

| Reaction | Rate Constant (k2, M-1s-1) | Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Hydride transfer from 1,2-HEH | Data Not Available | 31.68 |

| Hydride transfer from 1,2-PYH | Data Not Available | 33.06 |

Computational data provides strong evidence to support or differentiate between proposed reaction mechanisms. By calculating the energies of intermediates and transition states for various possible pathways, the most energetically favorable route can be identified. rsc.org

For example, DFT calculations have been used to study the mechanism of Hantzsch-like reactions that can produce 1,2-dihydropyridine derivatives as by-products. rsc.org These studies optimize the structures of proposed intermediates and transition states, and the calculated reaction energy barriers help explain the observed chemoselectivity. rsc.org Similarly, computational studies on the reactions of dihydropyridines, such as their role in hydride transfer, have been used to distinguish between concerted (one-step) and stepwise mechanisms. chemrxiv.org The geometry of the calculated transition state can reveal the degree of bond-forming and bond-breaking, providing detailed insight into the nature of the reaction pathway. chemrxiv.org For this compound, such studies could clarify its reactivity in cycloaddition, reduction, or rearrangement reactions. researchgate.netresearchgate.net

Structure-Reactivity and Structure-Property Correlations of this compound

Computational chemistry provides powerful tools to establish correlations between the molecular structure of this compound and its chemical reactivity and physical properties. These correlations are pivotal for understanding its behavior in chemical reactions and for designing derivatives with tailored characteristics. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate a range of molecular descriptors that quantify aspects of the molecule's electronic structure.

Key electronic properties that are often correlated with reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Quantum chemical descriptors are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These relationships are mathematical models that correlate the chemical structure with biological activity or physical properties. For a molecule like this compound, QSAR studies could predict its potential biological activities based on calculated descriptors.

Table 1: Calculated Electronic Properties for a Representative Dihydropyridine Scaffold

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Note: The values in this table are representative for a generic dihydropyridine structure and are used for illustrative purposes due to the lack of specific data for this compound.

Hammett and Extended Hammett Equation Applications

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic and heterocyclic systems. wikipedia.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for a series of reactions with varying substituents. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

While direct applications of the Hammett equation to this compound are not documented in existing research, the principles can be extended to understand how substituents on the dihydropyridine ring would modulate its reactivity. For instance, introducing electron-withdrawing or electron-donating groups at various positions on the carbon framework of the 1,2-dihydropyridine ring would alter its electronic properties.

A hypothetical study could involve a series of this compound derivatives with different substituents at the C3, C4, C5, or C6 positions. By measuring the rates of a specific reaction, such as oxidation to the corresponding pyridinium (B92312) salt or a cycloaddition reaction, a Hammett plot could be constructed. The sign and magnitude of the reaction constant, ρ, would provide insight into the reaction mechanism. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of a positive charge.

Extended Hammett equations, such as the Taft equation, could further be employed to separate polar, steric, and resonance effects of substituents, offering a more nuanced understanding of structure-reactivity relationships in the this compound system.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. The inherent asymmetry of the 1,2-dihydropyridine ring, with its sp² and sp³ hybridized carbon atoms, often leads to the possibility of multiple product isomers.

DFT calculations can be used to model the reaction pathways and determine the activation energies for the formation of different regio- and stereoisomers. According to transition state theory, the product formed at the fastest rate (the kinetically favored product) will be the one with the lowest activation energy barrier.

For example, in electrophilic addition reactions, the regioselectivity can be predicted by analyzing the distribution of electron density and the Fukui functions, which indicate the most nucleophilic sites in the molecule. For this compound, the double bonds are the likely sites of initial electrophilic attack. Computational analysis of the transition states for attack at different positions can reveal the preferred reaction pathway.

In the context of stereoselectivity, computational modeling can predict the facial selectivity of reactions at the sp² centers and the diastereoselectivity of reactions involving the formation of new stereocenters. For instance, in the reduction of a substituted this compound that leads to a piperidine (B6355638) derivative, computational methods can predict which diastereomer will be preferentially formed by calculating the energies of the different transition states leading to each product.

A notable example in the broader context of dihydropyridine synthesis is the Hantzsch-like reaction, where computational studies have been used to explain the chemoselectivity between the formation of 1,2- and 1,4-dihydropyridine (B1200194) isomers. rsc.org These studies calculate the reaction energy barriers for the different cyclization pathways, and the results often correlate well with experimental observations. rsc.org Such an approach could theoretically be applied to reactions of this compound to predict the outcomes of its transformations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and conformational changes over time.

For this compound, MD simulations could be employed to investigate various aspects of its dynamic behavior, such as:

Conformational Analysis: The 1,2-dihydropyridine ring is not planar and can adopt different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The flexibility of the N-propyl group and its interaction with the ring can also be studied.

Solvation Dynamics: MD simulations can model the interactions between this compound and solvent molecules. This can provide insights into its solubility and how the solvent structure around the molecule influences its reactivity and conformational preferences.

Vibrational Spectroscopy: The atomic motions from an MD trajectory can be used to calculate theoretical vibrational spectra (e.g., infrared and Raman). These can be compared with experimental spectra to validate the computational model and aid in the interpretation of spectroscopic data.

While specific MD simulation studies on this compound are not readily found in the literature, research on related dihydropyridine systems demonstrates the utility of this technique. For instance, MD simulations have been extensively used to study the interaction of 1,4-dihydropyridine derivatives with biological targets like calcium channels. rjraap.com These studies provide atomic-level details of the binding process and the conformational changes involved.

A hypothetical MD simulation of this compound in an aqueous solution could provide data on its rotational and translational diffusion, the dynamics of the propyl chain, and the stability of hydrogen bonds with water molecules. The results of such a simulation could be summarized in a table like the one below.

Table 2: Representative Output from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Simulated Value | Description |

| Radius of Gyration | 3.5 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule accessible to solvent. |

| Root Mean Square Deviation (RMSD) | 1.2 Å | Indicates the stability of the molecular conformation over time. |

| Number of Hydrogen Bonds (with water) | 2-3 | Average number of hydrogen bonds between the molecule and surrounding water. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that can be obtained from an MD simulation.

Structure Reactivity Relationships in 1 Propyl 1,2 Dihydropyridine and Analogues

Impact of N-Substitution (e.g., Propyl Group) on Ring Stability and Reactivity

The nature of the substituent at the nitrogen atom (N-1 position) of the 1,2-dihydropyridine ring plays a crucial role in determining the stability and reactivity of the molecule. The N-propyl group, like other N-alkyl substituents, influences the electronic and steric properties of the dihydropyridine (B1217469) system.

The stability of the 1,2-dihydropyridine ring is a balance between its inherent reactivity as a conjugated diene and an enamine, and any stabilizing factors. The N-substituent can affect this balance. While specific studies focusing solely on the N-propyl group are limited, general principles of N-alkylation in dihydropyridines can be applied. The inductive effect of the propyl group is electron-donating, which increases the electron density within the ring system. This enhanced electron density can increase the nucleophilicity of the dihydropyridine, making it more susceptible to reaction with electrophiles.

From a steric perspective, the N-propyl group can influence the approach of reagents to the dihydropyridine ring. While a propyl group is not excessively bulky, it can exert some steric hindrance, which may affect the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the addition of a nucleophile to a pyridinium (B92312) precursor to form a 1,2-dihydropyridine, the size of the N-alkyl group can influence the facial selectivity of the attack.

In the context of base-induced rearrangements of N-alkyl arylsulfonamides, the size of the N-alkyl group has been shown to be a significant factor. While not a direct study on 1-propyl-1,2-dihydropyridine, this research demonstrates that larger N-alkyl groups, particularly those with branching, can sterically hinder competing cyclization reactions, thereby favoring rearrangement pathways. nih.gov This suggests that the steric profile of the N-propyl group can be a tool to direct the outcome of certain reactions.

Influence of Substituents on the Dihydropyridine Ring on Chemical Reactivity

The chemical reactivity of the 1,2-dihydropyridine ring is highly sensitive to the nature and position of substituents on the carbon atoms of the ring. These substituents can modulate the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

Steric Effects of Alkyl and Aryl Substituents

Alkyl and aryl groups are common substituents on the dihydropyridine ring, and their steric bulk can have a profound impact on reactivity. Steric hindrance can dictate the regioselectivity of a reaction by blocking or slowing down the approach of a reagent to a particular site. For example, a bulky substituent at a specific position may favor reaction at a less sterically hindered position.

In the context of organosilicon chemistry, the steric effects of alkyl substituents have been quantitatively described, and it has been established that these effects are additive. semanticscholar.org While this is a different system, the principles of steric hindrance are transferable. In 1,2-dihydropyridines, the introduction of increasingly larger alkyl groups can influence the conformational preferences of the ring and its substituents, which in turn affects the stereochemical outcome of reactions. For instance, in the alkylation of 1,2-dihydropyridines, the steric interactions that arise from the newly formed quaternary center can control the facial selectivity of subsequent reduction steps. nih.gov

The composition of the steric effect of an alkyl group is a function of branching. Branching at different carbon atoms of the alkyl substituent can lead to varying degrees of steric acceleration or deceleration in reactions. rsc.org This highlights the nuanced nature of steric effects, where not just the size, but also the shape of the substituent is important.

Electronic Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the dihydropyridine ring is a primary determinant of its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the conjugated π-system, thereby affecting the molecule's nucleophilicity and electrophilicity. studypug.comwikipedia.org

Electron-Donating Groups (EDGs):

EDGs, such as alkyl groups, alkoxy groups (-OR), and amino groups (-NR2), increase the electron density of the dihydropyridine ring through inductive and/or resonance effects. studypug.com This enhanced electron density makes the dihydropyridine a stronger nucleophile, increasing its reactivity towards electrophiles. youtube.com For example, 1,4-dihydropyridines bearing electron-donating groups on an aromatic ring substituent have shown higher antioxidant activity, which is related to their ability to donate electrons. gavinpublishers.com

| Electron-Donating Group | Effect on Reactivity |

| Alkyl groups | Weakly activating |

| Alkoxy groups (-OR) | Strongly activating |

| Amino groups (-NR2) | Strongly activating |

Electron-Withdrawing Groups (EWGs):

EWGs, such as nitro groups (-NO2), cyano groups (-CN), and carbonyl groups (C=O), decrease the electron density of the dihydropyridine ring. studypug.comwikipedia.org This reduction in electron density makes the dihydropyridine a weaker nucleophile but a stronger electrophile, enhancing its reactivity towards nucleophiles. youtube.com The presence of a nitrile group, an EWG, on the dihydropyridine ring has been explored in the design of kinase and P-glycoprotein inhibitors. nih.gov The electron-withdrawing effect of a halogen attached to a carbonyl group can strengthen the C=O bond, making it less prone to breakage. stackexchange.com

| Electron-Withdrawing Group | Effect on Reactivity |

| Nitro group (-NO2) | Strongly deactivating |

| Cyano group (-CN) | Strongly deactivating |

| Carbonyl group (C=O) | Moderately deactivating |

| Halogens (-F, -Cl, -Br, -I) | Weakly deactivating |

Regiochemical Control in Dihydropyridine Transformations

The presence of multiple reactive sites in the 1,2-dihydropyridine ring, namely the double bonds and the nitrogen atom, makes regiochemical control a critical aspect of its chemistry. The outcome of a reaction is often determined by a combination of factors including the nature of the reactants, the reaction conditions, and the substitution pattern on the dihydropyridine ring.

For instance, the C-alkylation of 1,2-dihydropyridines with alkyl triflates and Michael acceptors has been shown to proceed with high regioselectivity, allowing for the introduction of quaternary carbon centers. nih.gov The subsequent addition of a nucleophile to the resulting iminium ion also occurs with high diastereoselectivity. nih.gov This demonstrates that by careful choice of reagents and reaction conditions, specific positions on the dihydropyridine ring can be targeted for functionalization.

In another example, the directed functionalization of 1,2-dihydropyridines has been achieved using an amidine auxiliary. This directing group enables regioselective metalation at the 6-position, facilitating further functionalization at this specific site. rsc.org This approach highlights the utility of directing groups in achieving high levels of regiochemical control. The synthesis of 1,2-dihydropyridines can also be influenced by reaction conditions. For example, the reduction of pyridine (B92270) with sodium borohydride (B1222165) can yield a mixture of 1,2- and 1,4-dihydropyridines, but by performing the reaction in methanol (B129727) at low temperatures, the formation of the 1,2-isomer is favored. rsc.org

Stereochemical Implications in Chiral 1,2-Dihydropyridine Reactions

Chiral 1,2-dihydropyridines are valuable building blocks in asymmetric synthesis, particularly for the preparation of chiral piperidines and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals. researchgate.netnih.gov The stereochemical outcome of reactions involving chiral 1,2-dihydropyridines is of paramount importance.

The catalytic enantioselective synthesis of structurally diverse 1,2-dihydropyridines has been achieved through various strategies, including the enantioselective addition of nucleophiles to activated pyridines. nih.gov A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has also been developed to access chiral 1,2-dihydropyridines. researchgate.net

Once a chiral 1,2-dihydropyridine is formed, its inherent chirality can influence the stereochemical course of subsequent reactions. For example, the diastereoselective addition of Grignard reagents to an activated pyridinium salt can be followed by a directed metalation and subsequent electrophilic quench or cross-coupling, leading to the formation of 2,6-disubstituted dihydropyridines with high diastereoselectivity. rsc.org The reduction of these chiral dihydropyridines to the corresponding piperidines also proceeds with high diastereoselectivity.

The use of chiral amines in the synthesis of 1,2-dihydropyridines can induce diastereoselectivity. rsc.org This highlights the importance of the starting materials and reagents in establishing the stereochemistry of the final product.

| Reaction Type | Stereochemical Outcome |

| Catalytic enantioselective addition to pyridines | Formation of enantioenriched 1,2-dihydropyridines |

| Diastereoselective addition of Grignard reagents | Formation of diastereomerically enriched 2-substituted 1,2-dihydropyridines |

| Reduction of chiral 1,2-dihydropyridines | Formation of diastereomerically enriched piperidines |

Synthetic Utility and Advanced Applications of 1 Propyl 1,2 Dihydropyridine in Organic Synthesis

Building Blocks for Nitrogen-Containing Heterocyclic Scaffolds

1-Propyl-1,2-dihydropyridine and its derivatives are fundamental starting materials for generating a diverse range of nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net The inherent reactivity of the dihydropyridine (B1217469) ring, characterized by its enamine-like properties and the presence of unsaturation, allows for a variety of chemical transformations. These transformations include reductions to piperidines and tetrahydropyridines, oxidations to pyridines and pyridones, and cycloaddition reactions to form fused polycyclic systems. rsc.orgauburn.edunih.govmdpi.com

Stereoselective Synthesis of Piperidines and Tetrahydropyridines via Reduction

The reduction of the 1,2-dihydropyridine core is a direct and efficient method for accessing piperidine (B6355638) and tetrahydropyridine (B1245486) frameworks, which are prevalent in many biologically active compounds. auburn.eduauburn.edu The stereochemical outcome of these reductions can often be controlled, leading to the selective formation of specific stereoisomers, a critical aspect in pharmaceutical and medicinal chemistry. rsc.orgresearchgate.net

Catalytic hydrogenation is a common method for the reduction of dihydropyridines. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, the reduction of substituted 1,2-dihydropyridines can be directed by existing stereocenters within the molecule to produce highly substituted piperidines with defined stereochemistry. rsc.org

Furthermore, dearomatization of pyridinium (B92312) salts followed by reduction offers a powerful strategy. For example, the Fowler reduction of an in situ-generated pyridinium salt can produce a 1,2-dihydropyridine, which can then undergo further transformations. mdpi.com The reduction of 1,2-dihydropyridine intermediates can also be achieved using various reducing agents, and the stereoselectivity can be influenced by the directing effects of substituents on the ring. rsc.org This approach provides access to a variety of substituted piperidines, which are key structural motifs in numerous alkaloids and pharmaceutical agents. auburn.edunih.gov

Table 1: Examples of Reduction Reactions of 1,2-Dihydropyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-acyl pyridinium salt | Grignard reagent, then reduction | 2,6-disubstituted piperidine | High diastereoselectivity | rsc.org |

| Pyridinium salt | Fowler reduction, then Rh-catalyzed carbometallation | 3-substituted piperidine | Enantioselective synthesis | mdpi.com |

Preparation of Pyridines and Pyridones via Oxidation/Aromatization

The oxidation of 1,2-dihydropyridines provides a straightforward route to the corresponding aromatic pyridines. researchgate.netmdpi.com This aromatization process is a key step in many synthetic sequences where the dihydropyridine ring is used as a masked pyridine (B92270). A variety of oxidizing agents can be employed for this transformation, and the choice of oxidant can depend on the specific substituents present on the dihydropyridine ring. researchgate.netacs.orgresearchgate.net

For instance, a one-pot C−H alkenylation/electrocyclization/aromatization sequence has been developed to synthesize highly substituted pyridines from α,β-unsaturated imines and alkynes, proceeding through a dihydropyridine intermediate. acs.org The final oxidation step can be achieved using reagents like palladium on carbon (Pd/C) with air as the oxidant. acs.org In some cases, oxidative dealkylation can be a competing pathway, and reaction conditions must be carefully optimized to favor aromatization. acs.org The oxidation of 1,2-dihydropyridines can also lead to the formation of pyridones, which are another important class of heterocyclic compounds. researchgate.net

Table 2: Methods for Oxidation/Aromatization of Dihydropyridines

| Dihydropyridine Type | Oxidant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Dihydropyridine intermediate | 10% Pd/C, air, acetic acid | Substituted Pyridine | 66% | acs.org |

| 1,4-Dihydropyridines | DMSO (solvent and catalyst) | Pyridine derivatives | Moderate to good | researchgate.net |

| 1,4-Dihydropyridines | Nitric acid (few drops) | Pyridine derivatives | Moderate to good | researchgate.net |

| 1,4-Dihydropyridines | Calcium hypochlorite | Pyridine derivatives | Moderate to good | researchgate.net |

Construction of Fused Polycyclic Systems (e.g., Isoquinuclidines, Quinolizidines)

1,2-Dihydropyridines are valuable dienes in Diels-Alder reactions, enabling the construction of fused polycyclic systems such as isoquinuclidines (2-azabicyclo[2.2.2]octanes) and quinolizidines. rsc.orgcsic.eschinesechemsoc.org The isoquinuclidine framework is a core structural element in a number of biologically significant alkaloids, including ibogaine (B1199331). rsc.orgcsic.es

The Diels-Alder reaction of a 1,2-dihydropyridine with a suitable dienophile leads to the formation of a bridged bicyclic system. This strategy has been successfully employed in the synthesis of various natural product scaffolds. For example, the reaction of a 1,2-dihydropyridine with an appropriate acrylate (B77674) derivative can be a key step in constructing the isoquinuclidine skeleton of catharanthine (B190766). researchgate.net The reactivity of the 1,2-dihydropyridine as a diene can be influenced by the substituents on both the dihydropyridine ring and the dienophile, allowing for control over the reaction's efficiency and stereoselectivity. chinesechemsoc.org This approach highlights the importance of 1,2-dihydropyridines as versatile intermediates for accessing complex molecular architectures. rsc.orgcsic.es

Intermediates in Natural Product Synthesis and Analogue Development

The structural motif of this compound and its derivatives is a recurring theme in the synthesis of complex natural products, particularly alkaloids. rsc.orgcsic.escdnsciencepub.com Their ability to undergo a variety of transformations makes them ideal intermediates for accessing the intricate ring systems found in these natural compounds. rsc.orgcdnsciencepub.com

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature. In the context of alkaloid synthesis, 1,2-dihydropyridine derivatives have been proposed as key late-stage intermediates. cdnsciencepub.com For example, a compound containing a 1,2-dihydropyridine unit is an intermediate in a biomimetic synthesis of Strychnos alkaloids. rsc.orgresearchgate.net The in vitro behavior of these dihydropyridine intermediates can mirror the proposed biosynthetic transformations, such as intramolecular cyclizations, to form the characteristic polycyclic frameworks of the target alkaloids. cdnsciencepub.com

The use of 1,2-dihydropyridines in biomimetic approaches often involves their in situ generation from more stable precursors, as they can be highly reactive. cdnsciencepub.com This strategy allows for the controlled formation of the dihydropyridine, which can then undergo the desired biomimetic transformations to yield complex alkaloid structures. cdnsciencepub.com Human hemoglobin (HbA) has been shown to efficiently catalyze the oxidative aromatization of 1,4-dihydropyridines, which is a useful model for understanding the metabolism of dihydropyridine-based drugs by cytochrome P450 enzymes. nih.gov

Access to Complex Alkaloid Structures (e.g., Ibogaine, Catharanthine, Strychnos alkaloids)

This compound and related structures are pivotal intermediates in the total synthesis of several complex indole (B1671886) alkaloids. csic.escdnsciencepub.com The isoquinuclidine core of ibogaine and the structurally related catharanthine can be constructed through strategies involving 1,2-dihydropyridine intermediates. rsc.orgcsic.esacs.org

A notable example is the synthesis of catharanthine, which can proceed through a dehydrosecodine intermediate containing a 1,2-dihydropyridine ring. cdnsciencepub.comacs.org This intermediate can undergo an intramolecular Diels-Alder reaction to form the characteristic bridged ring system of catharanthine. acs.org The synthesis of such intermediates often involves the reduction of a corresponding pyridinium salt. cdnsciencepub.com

Similarly, the synthesis of Strychnos alkaloids has been approached using 1,2-dihydropyridine chemistry. rsc.orgresearchgate.netcdnsciencepub.com The reactivity of the dihydropyridine ring allows for strategic bond formations that lead to the intricate polycyclic systems of these alkaloids. cdnsciencepub.com These synthetic routes underscore the power of 1,2-dihydropyridines as versatile building blocks for accessing a wide range of complex and biologically important natural products. rsc.orgcsic.escdnsciencepub.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| Tetrahydropyridine |

| Pyridine |

| Pyridone |

| Isoquinuclidine |

| Quinolizidine |

| Ibogaine |

| Catharanthine |

| Strychnos alkaloids |

| Dehydrosecodine |

| Palladium on carbon |

| Silver(I) oxide |

| Calcium hypochlorite |

| Dimethyl sulfoxide |

Role in the Development of New Organic Reactions and Methodologies

N-substituted 1,2-dihydropyridines are recognized as reactive intermediates that can give access to a wide variety of polysubstituted six-membered nitrogen-containing heterocycles. aksci.com Their utility is showcased in a range of transformations, including cycloaddition reactions and as precursors for more complex heterocyclic systems.

A notable example involves the reaction of 1-[2-(3-indolyl)ethyl]-2-methyl-3-nitro-1,2-dihydropyridine, a tryptamine-type 1,2-dihydropyridine derivative, which undergoes a Pictet–Spengler reaction. scispace.com Refluxing this compound in a solution of 10% H2SO4 in methanol (B129727) leads to the formation of indoloquinolizine derivatives, which are core structures in various alkaloids. scispace.com This demonstrates the potential of the this compound scaffold in the synthesis of biologically active natural products.

The synthesis of various 1,2-dihydropyridine derivatives has been achieved through multicomponent reactions. For instance, the one-pot reaction of an acetophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with ethyl cyanoacetate (B8463686) or malononitrile (B47326) can yield 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their corresponding 2-imino derivatives. nih.gov These methods provide efficient access to highly functionalized dihydropyridine rings.

Furthermore, a general and practical metal-free protocol for the synthesis of 1,2-dihydropyridines with diverse structural and functional groups has been developed. csic.es This method utilizes a microwave-assisted domino reaction of a propargyl vinyl ether with a primary amine, such as propylamine, to generate the 1,2-dihydropyridine scaffold. csic.esacs.org This approach allows for the introduction of mono, double, or spiro substitution at the C-2 position of the ring. csic.es

The reactivity of the 1,2-dihydropyridine ring is also exploited in cycloaddition reactions. For example, Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes has been developed to create novel azacycle-fused bicyclo[2.1.1]hexane scaffolds. rsc.org

Table 1: Synthesis of 2-Methyl-3-nitro-1,2-dihydropyridine Derivatives

| Starting Material (sec-Nitrodienamine) | Product | Yield (%) |

| 4-Nitro-1-phenethylamino-1,3-butadiene | 2-Methyl-3-nitro-1-phenethyl-1,2-dihydropyridine | 92 |

| 4-Nitro-1-propylamino-1,3-butadiene | 2-Methyl-3-nitro-1-propyl-1,2-dihydropyridine | Not specified |

| 1-[2-(3-Indolyl)ethylamino]-4-nitro-1,3-butadiene | 1-[2-(3-Indolyl)ethyl]-2-methyl-3-nitro-1,2-dihydropyridine | Not specified |

| Data sourced from a study on the reactivities of nitrodienamines. scispace.com |

Use in Catalyst Design and Material Science Applications

The application of 1,2-dihydropyridine derivatives is expanding into the realms of catalyst design and material science, although specific examples for this compound are not extensively documented. The structural features of dihydropyridines, particularly the presence of bulky substituents, are thought to be advantageous for these applications.

In the context of catalysis, the development of novel nanocatalysts has been a significant area of research for the synthesis of dihydropyridine derivatives, particularly 1,4-dihydropyridines. researchgate.net These catalytic systems, which include magnetic nanoparticles and metal oxides, offer improved reaction efficiencies and align with the principles of green chemistry. researchgate.net While these examples focus on the synthesis of dihydropyridines rather than their use as catalysts, they highlight the interplay between catalysis and this class of compounds.

The potential for 1,2-dihydropyridines in material science is suggested by the properties of related compounds. For instance, the photoreactivity of N-methoxycarbonyl-1,2-dihydropyridine, which undergoes electrocyclic ring closure, points to the potential for creating novel bicyclic structures that could serve as building blocks for new materials. In contrast, the increased chemical stability of dihydropyridines with bulky alkyl and aryl substituents, such as in 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, may be favorable for applications in material science where durability is a key factor.

While direct applications of this compound in these advanced fields are still emerging, the versatile chemistry of the dihydropyridine scaffold suggests a promising future. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential in catalyst design and the development of novel organic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-dihydropyridine derivatives, and how do reaction conditions influence product selectivity?

- Methodological Answer : 1,2-Dihydropyridines can be synthesized via catalytic dearomatization of pyridines using transition metal complexes (e.g., thorium catalysts) for hydroboration, yielding 1-boryl-1,2-dihydropyridines with high 1,2-selectivity . Alternatively, pyridine quaternary salts can be reduced using sodium amalgam or borohydrides, as demonstrated in the synthesis of 1-phenyl-1,2-dihydropyridine . Sodium borohydride-mediated reduction of N-acyl pyridinium salts is another viable route, particularly for generating intermediates in natural product synthesis . Selectivity depends on catalyst choice, substituent positioning (meta/para), and solvent effects.

Q. How can spectroscopic techniques distinguish between 1,2-dihydropyridine tautomers or regioisomers?

- Methodological Answer : UV-Vis spectroscopy is critical for identifying cross-conjugated systems, such as 3-carboxamido-1,2-dihydropyridines, which exhibit distinct absorption maxima (e.g., ~260–280 nm) due to electronic transitions in the conjugated dihydropyridine ring . NMR can resolve tautomerism: For example, hydroxide addition at the 2-position of 3,5-dicarboxamide-1,2-dihydropyridine causes disappearance of aromatic proton signals, which regenerate upon acidification .

Q. What role do substituents play in stabilizing 1,2-dihydropyridine intermediates during synthesis?

- Methodological Answer : Electron-donating groups (e.g., methyl, methoxy) at meta/para positions enhance stability by reducing ring strain and facilitating dearomatization. For instance, 6-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit improved stability due to steric and electronic effects, enabling pharmacological studies . Conversely, electron-withdrawing groups (e.g., nitro, cyano) may require milder conditions to avoid decomposition .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in catalytic hydroboration of substituted pyridines?

- Methodological Answer : Density functional theory (DFT) analyses reveal that thorium catalysts stabilize transition states favoring 1,2-hydroboration over 1,4-addition. The steric bulk of the catalyst and substrate electronics (e.g., para-substituted pyridines) dictate selectivity, as shown in mechanistic studies of HBpin-mediated reactions . Computational modeling of frontier molecular orbitals (FMOs) further aids in predicting reactivity patterns.

Q. What strategies resolve contradictions in reported synthetic yields for 1,2-dihydropyridine derivatives?

- Methodological Answer : Discrepancies often arise from variations in reducing agents (e.g., NaBH₄ vs. LiAlH₄) or solvent polarity. For example, sodium hydride in THF promotes efficient C–C bond formation with active methylene compounds, whereas polar aprotic solvents (e.g., DMF) may lead to side reactions . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters.

Q. How do structural modifications at the C5/C6 positions of 1,2-dihydropyridines modulate pharmacological activity?

- Methodological Answer : In CB2 receptor ligands, a methyl group at C6 of 2-oxo-1,2-dihydropyridine shifts pharmacological modulation from agonism to inverse agonism. This is attributed to steric interactions with receptor subpockets, as validated by SAR studies and molecular docking . Similarly, cyano or thione groups at C3 (e.g., 3-cyano-2-thioxo derivatives) enhance anticancer activity by altering electron density and hydrogen-bonding capacity .

Q. What mechanistic insights explain the dehydrogenation reversibility of 1,2-dihydropyridine-based hydrogen storage systems?

- Methodological Answer : DFT studies on lithium- or sodium-mediated dehydrogenation of amine-borane adducts reveal that 1-lithio-2-alkyl-1,2-dihydropyridine precatalysts lower activation barriers by stabilizing intermediate borohydride complexes. The reversibility is contingent on alkali metal coordination and hydrocarbon substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.